molecular formula C18H17ClN2O2 B14854180 Ethyl 4-chloro-3-ethyl-1-phenyl-1H-indazole-5-carboxylate

Ethyl 4-chloro-3-ethyl-1-phenyl-1H-indazole-5-carboxylate

Cat. No.: B14854180
M. Wt: 328.8 g/mol
InChI Key: UHGCWOLZKARORG-UHFFFAOYSA-N
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Description

Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

ethyl 4-chloro-3-ethyl-1-phenylindazole-5-carboxylate

InChI

InChI=1S/C18H17ClN2O2/c1-3-14-16-15(21(20-14)12-8-6-5-7-9-12)11-10-13(17(16)19)18(22)23-4-2/h5-11H,3-4H2,1-2H3

InChI Key

UHGCWOLZKARORG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C(=C(C=C2)C(=O)OCC)Cl)C3=CC=CC=C3

Origin of Product

United States

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